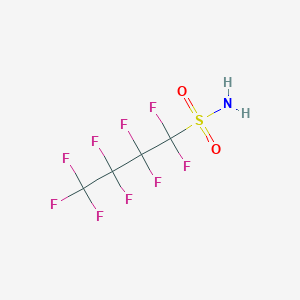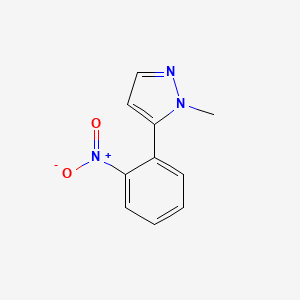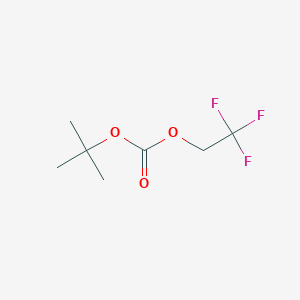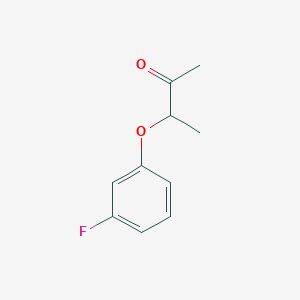
Methyl (S)-2-fluoropropionate
Übersicht
Beschreibung
Methyl (S)-2-fluoropropionate is a useful research compound. Its molecular formula is C4H7FO2 and its molecular weight is 106.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Spectroscopy
Methyl 2-fluoropropionate has been extensively studied for its conformational behavior through a combination of NMR, theoretical calculations, and solvation theory. These studies, utilizing IR spectroscopy as an auxiliary technique, have provided insights into the conformer energies in different solvents and the vapour phase, as well as the coupling constants for distinct rotamers. The research highlights the stability of the trans rotamer over the cis rotamer in various conditions, demonstrating the impact of classical and non-classical effects like steric, electrostatic interactions, and hydrogen bonding in determining conformational stabilities (Tormena et al., 2004).
Enzymatic Hydrolysis and Chemical Analysis
Another area of research involves the enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates using lipases from different sources. A detailed analysis of the reaction products revealed the formation of racemic 2-hydroxy-2-arylpropionic acid and small quantities of 2-arylacrylic acid, in addition to the expected 2-aryl-2-fluoropropionic acid. This study provided a mechanistic hypothesis for the enzyme-catalyzed elimination of fluoride ion, forming α-carboxy-stabilized carbocations which yield 2-hydroxypropionic acids through nucleophilic attacks (Bellezza et al., 2005).
Radiopharmaceutical Synthesis
Methyl (S)-2-fluoropropionate plays a crucial role in radiopharmaceutical synthesis. A significant application is in the automated radiosynthesis of 2-18F-Fluoropropionic acid, a fluorinated analog of 11C-acetate, showing potential for positron emission tomography (PET) imaging of prostate cancer. The synthesis involves a two-step one-pot procedure, including fluorination of methyl-2-bromopropionate and hydrolysis with sodium hydroxide, followed by purification with solid-phase extraction cartridges. This study demonstrates the compound's potential for clinical diagnosis in humans (Hongliang et al., 2012).
Biocatalytic Synthesis
The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, using E. coli expressing specific enzymes, is another novel application. This process, entirely biocatalytic, provides environmental and safety advantages over chemical methods. The synthesized compound serves as a substrate for further synthesis of other fluorides, like poly (2-fluoro-3-hydroxypropionic acid), expanding the molecular space available for discovery in various fields like medicine and agriculture (Liu et al., 2022).
Spectroscopy and Molecular Structure
Research on the microwave spectrum of α-fluoropropionic acid, closely related to this compound, reveals insights into its molecular conformations. The study determined rough geometries for different conformations, providing valuable information for understanding molecular structures and their interaction effects (van Zoeren & van Eijck, 1984).
Eigenschaften
IUPAC Name |
methyl (2S)-2-fluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAIQPNJLRLFLO-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B3041487.png)






![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3041499.png)

![{[Amino(imino)methyl]amino}[3,5-di(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane hydrate](/img/structure/B3041503.png)
![2-Bromo-1-(2'-fluoro[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B3041505.png)



